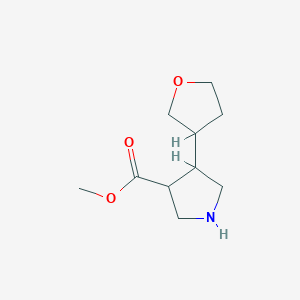

Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxolane ring, which is a five-membered oxygen-containing heterocycle. The presence of these rings makes it a versatile scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is carried out under mild conditions and yields highly enantiomerically enriched products.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. The pyrrolidine ring is known for its ability to enhance the pharmacokinetic properties of drug candidates .

Industry: The compound is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is not well-documented. compounds containing pyrrolidine rings often interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxolane ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Comparison: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is unique due to the presence of both pyrrolidine and oxolane rings. This dual-ring structure provides a greater three-dimensional coverage and enhances the compound’s ability to interact with various biological targets. In comparison, pyrrolidine-2-one and pyrrolidine-2,5-diones lack the oxolane ring, which may limit their solubility and bioavailability .

Biological Activity

Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with an oxolane moiety, characterized by a methyl ester group attached to the carboxylic acid functionality. Its systematic name indicates a chiral configuration, specifically (3S,4S), which can influence its biological interactions and activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Oxolane Moiety : This can be accomplished via ring-opening reactions or other synthetic strategies.

- Methylation : The final step involves the methylation of the carboxylic acid to form the ester.

These steps may vary based on the specific reagents and conditions used, which can affect yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies often utilize molecular docking simulations and binding affinity assays to evaluate these interactions. The compound's unique stereochemistry and functional groups are believed to confer distinct pharmacological properties compared to similar compounds.

Pharmacological Potential

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis pathways.

- Anticancer Properties : There is emerging evidence indicating that compounds with similar structures may inhibit cancer cell proliferation by disrupting key metabolic pathways.

- Metabolic Pathways : The compound may influence metabolic pathways related to pyrrolidine-based compounds, making it a candidate for further investigation in metabolic disorders.

Interaction Studies

A study demonstrated that this compound interacts with specific enzymes involved in lipid metabolism. Using high-performance thin-layer chromatography (HPTLC), researchers assessed the compound's effects on phospholipidosis, revealing significant inhibition at certain concentrations .

Comparative Analysis

The following table summarizes key findings from various studies comparing this compound with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | Inhibition of metabolic pathways |

| 5-Oxo-1-(S)-1-phenylethyl)pyrrolidine-3-carboxylic acid | Antimicrobial | 50 | Inhibition of fatty acid biosynthesis |

| Benzbromarone | Xanthine oxidase inhibitor | 5.52 | Enzyme inhibition |

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h7-9,11H,2-6H2,1H3 |

InChI Key |

ULGDKIBEMDLNJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2CCOC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.